Methyl 3-isothiocyanato-4,5-dimethylbenzoate
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Overview
Description
“Methyl 3-isothiocyanato-4,5-dimethylbenzoate” is a chemical compound with the CAS Number: 2402831-14-3 . It has a molecular weight of 221.28 . The IUPAC name for this compound is “methyl 3-isothiocyanato-4,5-dimethylbenzoate” and its InChI Code is 1S/C11H11NO2S/c1-7-4-9 (11 (13)14-3)5-10 (8 (7)2)12-6-15/h4-5H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-isothiocyanato-4,5-dimethylbenzoate” can be represented by the InChI Code: 1S/C11H11NO2S/c1-7-4-9 (11 (13)14-3)5-10 (8 (7)2)12-6-15/h4-5H,1-3H3 .Scientific Research Applications
Crystal Structure Analysis
Methyl 3,5-dimethylbenzoate, a related compound to Methyl 3-isothiocyanato-4,5-dimethylbenzoate, demonstrates interesting crystal structures. The strands of molecules in these crystals are bonded through C—H⋯O=C interactions, forming layers. This characteristic is essential for understanding molecular interactions and designing materials with specific properties (Ebersbach et al., 2022).
Synthesis of Thiazole and Imidazole Derivatives
Methyl isothiocyanate, a key component in Methyl 3-isothiocyanato-4,5-dimethylbenzoate, can react to form various derivatives. For example, it reacts with lithium diisopropylamide to produce 2-methyl-5-N,N-dimethylaminothiazole. This demonstrates its versatility in synthesizing different organic compounds, which could be valuable in pharmaceuticals and material science (Nedolya et al., 1997).
Tautomerism in Heteroaromatic Compounds
Studies on compounds like 3,4-dimethyl-5-hydroxyisoxazole, which shares structural similarities with Methyl 3-isothiocyanato-4,5-dimethylbenzoate, provide insights into tautomerism in heteroaromatic compounds. Understanding the tautomerism helps in the design of more stable and effective pharmaceuticals and materials (Boulton & Katritzky, 1961).
Cycloaddition-Elimination Reactions
Methyl isothiocyanate participates in cycloaddition-elimination reactions, forming various thiazole derivatives. These reactions are significant in synthetic chemistry, providing a pathway to synthesize diverse organic molecules (L'abbé et al., 1992).
Enhancement of Paracellular Permeability
Modified chitosan derivatives, utilizing components like methyl isothiocyanate, show potential in enhancing paracellular permeability. This has implications in drug delivery and absorption across cellular barriers (Kowapradit et al., 2008).
Lithiation of Heteroaromatic Compounds
Lithiation reactions of various methyl-substituted heteroaromatic compounds, akin to Methyl 3-isothiocyanato-4,5-dimethylbenzoate, lead to the formation of different products like acetic acids. These reactions are crucial for the modification of organic compounds in chemical synthesis (Micetich, 1970).
Safety and Hazards
properties
IUPAC Name |
methyl 3-isothiocyanato-4,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-4-9(11(13)14-3)5-10(8(7)2)12-6-15/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDJPGBANCLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N=C=S)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isothiocyanato-4,5-dimethylbenzoate |
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